Cas no 100447-45-8 (2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]-)

2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]- structure
100447-45-8 structure
Product Name:2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]-
CAS No:100447-45-8
Molecular Formula:C21H23N3OS
Molecular Weight:365.49182
CID:148212
PubChem ID:3063306

2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]- Properties

Names and Identifiers

    • 2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]-
    • 3-[1-(3-phenylsulfanylpropyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
    • 1-(1-(3-Phenylthiopropyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone
    • DTXSID80143287
    • 2-Benzimidazolinone, 1-(1-(3-phenylthiopropyl)-1,2,3,6-tetrahydro-4-pyridyl)-
    • 100447-45-8
    • InChIKey: SPOUJVRGQYCWKG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C21H23N3OS/c25-21-22-19-9-4-5-10-20(19)24(21)17-11-14-23(15-12-17)13-6-16-26-18-7-2-1-3-8-18/h1-5,7-11H,6,12-16H2,(H,22,25)
    • SMILES: C1(SCCCN2CC=C(N3C4C=CC=CC=4NC3=O)CC2)C=CC=CC=1

Computed Properties

  • Exact Mass: 365.15639
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 365.156
  • Heavy Atom Count: 26
  • Complexity: 517
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • LogP: 3.99650
  • PSA: 35.58
  • Refractive Index: 1.688
  • Density: 1.28

2H-Benzimidazol-2-one,1,3-dihydro-1-[1,2,3,6-tetrahydro-1-[3-(phenylthio)propyl]-4-pyridinyl]- Related Literature

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